molecular formula C10H10O B1660513 4-Allylbenzaldehyde CAS No. 77785-94-5

4-Allylbenzaldehyde

Cat. No.: B1660513
CAS No.: 77785-94-5
M. Wt: 146.19 g/mol
InChI Key: VBZGCBZCEGCNPR-UHFFFAOYSA-N
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Description

4-Allylbenzaldehyde, also known as 4-prop-2-enylbenzaldehyde, is an organic compound with the molecular formula C10H10O. It is characterized by the presence of an allyl group (prop-2-en-1-yl) attached to the 4-position of a benzaldehyde. This compound is used in various chemical syntheses and has significant applications in scientific research.

Mechanism of Action

Target of Action

It’s known that volatile chemicals generally influence insect behavior through their sense of smell . More research is needed to identify the specific molecular targets of 4-Allylbenzaldehyde.

Mode of Action

It’s known to be used in photocatalytic reactions, specifically in a version of the Barbier type reaction. This process involves generating allylic alcohols from allyl or benzyl bromides and aromatic aldehydes or ketones under visible light irradiation at room temperature

Biochemical Pathways

It’s used in chemoselective synthesis, such as the controlled benzylation and allylation of 4-nitrobenzaldehyde. Different catalysts are used to achieve high yields in aqueous media, demonstrating its versatility in organic synthesis. More research is needed to summarize the affected pathways and their downstream effects.

Pharmacokinetics

It was found to be rapidly absorbed and widely distributed to various tissues and organs, including the brain . The absolute bioavailability of 4-Hydroxybenzaldehyde was 5.33%; however, after intragastric administration in rats, fecal and urinary excretion of the compound accounted for 0.02% and 0.01% of the dosage, respectively . It was rapidly metabolized into 4-hydroxybenzoic acid (4-HBA) after administration . These findings may provide some insights into the ADME properties of this compound, but direct studies on this compound are needed.

Result of Action

It’s known to be used in the synthesis of substances. In the field of materials science, this compound has been functionalized with porphyrin chromophores to create light-harvesting antennae based on photoactive silicon nanocrystals. This application is significant for the development of advanced photovoltaic devices.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that this compound is classified as a flammable liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if inhaled and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Allylbenzaldehyde can be synthesized through several methods:

    Oxidative Cleavage of Alkenes: This method involves the ozonolysis of alkenes, followed by reductive workup to yield the aldehyde.

    Allylation of Benzaldehyde: This involves the reaction of benzaldehyde with allyl halides in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. One common method is the catalytic allylation of benzaldehyde using palladium or nickel catalysts under controlled conditions .

Chemical Reactions Analysis

4-Allylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-allylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-allylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, where the allyl group can be substituted with other functional groups using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Bromine, chlorine.

Major Products Formed:

    Oxidation: 4-Allylbenzoic acid.

    Reduction: 4-Allylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the reagent used.

Scientific Research Applications

4-Allylbenzaldehyde has diverse applications in scientific research:

    Chemoselective Synthesis: It is used in the controlled benzylation and allylation of other compounds, achieving high yields in aqueous media.

    Synthesis of Isocoumarins: The compound is utilized in the synthesis of substituted isocoumarins using palladium-copper catalysts.

    Green Chemistry: It plays a role in green conversion techniques, such as the solventless alkene group isomerization and oxidation of essential oil allylbenzenes.

    Asymmetric Hydro-acylation: It is involved in the intramolecular hydroacylation of ortho-allylbenzaldehydes to access cyclic ketones.

    Allylboration Methods: The compound is used in Brønsted acid-catalyzed allylboration methods for synthesizing allylboronate and aldehyde substrates.

    Synthesis of Polycyclic Aromatic Compounds: It assists in the synthesis of polycyclic aza-aromatic compounds using indium or rhenium complexes.

Comparison with Similar Compounds

  • Benzaldehyde
  • Cinnamaldehyde
  • Vanillin

Properties

IUPAC Name

4-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-8H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZGCBZCEGCNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535056
Record name 4-(Prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77785-94-5
Record name 4-(Prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(prop-2-en-1-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Allyldipyrromethane (24). Following a standard procedure,40,41 a solution of 3-butenal diethylacetal (4.00 g, 27.7 mmol) in pyrrole (194 mL, 2.77 mol) at room temperature under argon was treated with TFA (467 μL, 2.77 mmol) for 10 min. TEA (221 μL, 2.77 mmol) was added. The mixture was concentrated under high vacuum. The residue was chromatographed [silica, hexanes/ethyl acetate (4:1)] to afford a pale orange oil (1.85 g, 36%): 1H NMR δ 2.86 (t, J=8.0 Hz, 2H), 4.11 (t, J=8.0 Hz, 1H), 5.02-5.12 (m, 2H), 5.83 (m, 1H), 6.08 (s, 2H), 6.15 (m, 2H), 6.65 (m, 2H), 7.83 (br s, 2H); 13C NMR δ 37.3, 38.7, 105.6, 107.6, 116.3, 117.1, 132.8, 136.2; FABMS obsd 187.1230, calcd 187.1235 [(M+H)+], (M=C12H14N2).
[Compound]
Name
( 24 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
194 mL
Type
reactant
Reaction Step Three
Name
Quantity
467 μL
Type
reactant
Reaction Step Four
[Compound]
Name
TEA
Quantity
221 μL
Type
reactant
Reaction Step Five
Name
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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